molecular formula C19H20Cl3N5OS B11704492 N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide CAS No. 1164505-81-0

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide

Cat. No.: B11704492
CAS No.: 1164505-81-0
M. Wt: 472.8 g/mol
InChI Key: VCYRUPBRKOLUJP-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide is a structurally complex acetamide derivative characterized by:

  • Carbamothioyl moiety: Enhances metal coordination capabilities and influences solubility .
  • Diazenylphenyl substituent: Azo (-N=N-) groups contribute to π-conjugation and photochemical reactivity, commonly seen in dyes and bioactive compounds .

For example, halogenated acetamides like alachlor and pretilachlor are herbicidal agents, while others exhibit ligand properties in metal complexes .

Properties

CAS No.

1164505-81-0

Molecular Formula

C19H20Cl3N5OS

Molecular Weight

472.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C19H20Cl3N5OS/c1-11-6-4-5-7-16(11)27-26-14-8-9-15(12(2)10-14)24-18(29)25-17(19(20,21)22)23-13(3)28/h4-10,17H,1-3H3,(H,23,28)(H2,24,25,29)

InChI Key

VCYRUPBRKOLUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-4-[(2-methylphenyl)diazenyl]aniline with trichloroacetyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with carbonothioyl chloride and acetamide to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s diazenyl and carbonothioyl groups play a crucial role in its reactivity and ability to interact with enzymes and other biomolecules. These interactions can lead to the inhibition of specific enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Substituents Applications/Properties References
N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide Trichloroethyl, diazenylphenyl, carbamothioyl Potential pesticidal/coordination properties (inferred) [1, 8, 11]
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, methoxymethyl, diethylphenyl Herbicide (inhibits plant cell division)
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl Ligand for coordination complexes; structural mimic of benzylpenicillin
N-[4-Chloro-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide Chloro, nitro, diazenyl Azo dye intermediate; potential skin sensitizer (H317 warning)

Key Observations:

  • Trichloroethyl vs. Chloro/Methoxymethyl : The trichloroethyl group in the target compound may enhance lipophilicity (higher LogP) compared to alachlor’s methoxymethyl group, affecting membrane permeability .
  • Diazenyl vs. Pyrazolyl : Diazenyl groups enable conjugation-dependent applications (e.g., dyes), whereas pyrazolyl substituents improve metal-binding efficiency .
  • Carbamothioyl vs.

Table 2: Comparative Physicochemical Data

Property Target Compound (Inferred) Alachlor N-[4-Chloro-2-(diazenyl)phenyl]acetamide
Molecular Weight ~500–550 g/mol 269.7 g/mol 426.3 g/mol
LogP (XLogP3) ~4.5–5.0 3.1 3.7
Hydrogen Bond Donors 3–4 1 3
Rotatable Bonds 8–10 5 6

Key Observations:

  • Hydrogen Bonding: The carbamothioyl and diazenyl groups increase hydrogen bond donors, enhancing solubility in polar solvents relative to alachlor .

Biological Activity

Overview

N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes trichloro and diazenyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The IUPAC name for the compound is:

\text{N 2 2 2 trichloro 1 2 methyl 4 2 methylphenyl diazenyl phenyl}amino)carbonothioyl]amino}ethyl)acetamide}

The molecular formula is C_{22}H_{26}Cl_3N_5OS. Its structural complexity suggests diverse interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The trichloro group may enhance its lipophilicity, allowing better membrane penetration and interaction with cellular components. The diazenyl moiety is known for its potential to form reactive intermediates that can interact with nucleophiles in biological systems.

Anticancer Activity

Research indicates that compounds with similar diazenyl structures exhibit significant anticancer properties. For instance, pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The compound's ability to modulate these pathways could position it as a potential candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been documented. Studies have demonstrated that such compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

  • Antitumor Activity : A study on pyrazole derivatives indicated that they effectively inhibit the BRAF(V600E) mutation in melanoma cells, showcasing their potential as targeted cancer therapies. The mechanism involved blocking downstream signaling pathways crucial for cell proliferation and survival .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of similar diazenyl compounds against Escherichia coli and Staphylococcus aureus. Results showed significant inhibition of bacterial growth at low concentrations, suggesting a promising avenue for developing new antibiotics.
  • In Vivo Studies : In vivo experiments using animal models demonstrated that compounds with similar structures exhibited reduced tumor sizes and improved survival rates when administered alongside conventional chemotherapy agents .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
AnticancerBRAF(V600E)Inhibition of tumor growth
AntimicrobialE. coli, S. aureusSignificant growth inhibition
In Vivo EfficacyTumor ModelsReduced tumor size

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